2-(2-phenyl-2-adamantyl)acetic Acid
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Overview
Description
2-(2-phenyl-2-adamantyl)acetic Acid is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-2-adamantyl)acetic Acid typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the Lewis-acid catalyzed rearrangement of tricyclo[3.3.1.13,7]decane.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation, where adamantane is reacted with benzene in the presence of a strong acid catalyst such as aluminum chloride.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-phenyl-2-adamantyl)acetic Acid undergoes several types of chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, the use of solvents like dichloromethane or ethanol, and the application of heat or light to drive the reactions to completion .
Scientific Research Applications
2-(2-phenyl-2-adamantyl)acetic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-phenyl-2-adamantyl)acetic Acid involves its interaction with specific molecular targets and pathways. For instance, adamantane derivatives are known to inhibit certain ion channels, such as TRPA1, which play a role in pain perception and inflammation . The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity .
Comparison with Similar Compounds
2-(2-phenyl-2-adamantyl)acetic Acid can be compared with other adamantane derivatives, such as:
1-aminoadamantane (Amantadine): Used as an antiviral and antiparkinsonian agent.
1-adamantylamine: Known for its use in the synthesis of various pharmaceuticals.
2-adamantanone: Utilized in the production of high-performance materials.
Properties
IUPAC Name |
2-(2-phenyl-2-adamantyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c19-17(20)11-18(14-4-2-1-3-5-14)15-7-12-6-13(9-15)10-16(18)8-12/h1-5,12-13,15-16H,6-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHUGQYVSQANTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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